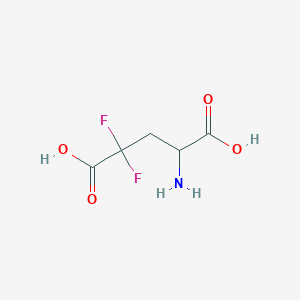

4-Amino-2,2-difluoropentanedioic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2,2-difluoropentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRDKDQMMRICLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Amino Acid Chemistry

Fluorinated amino acids are analogues of natural amino acids where one or more hydrogen atoms have been replaced by fluorine. This substitution can dramatically alter the physicochemical properties of the amino acid, including its acidity, lipophilicity, and conformational preferences. diva-portal.org The introduction of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and the ability to act as a sensitive probe for 19F NMR studies. acs.org

4-Amino-2,2-difluoropentanedioic acid, with its gem-difluoro group at the C2 position, is a prime example of a strategically modified amino acid. The presence of two fluorine atoms on the same carbon atom imparts a significant steric and electronic perturbation to the molecule. This "gem-difluoro" motif is known to influence the conformation of the carbon backbone, a property that can be exploited in the design of peptidomimetics and enzyme inhibitors. nih.gov The strong electron-withdrawing nature of the fluorine atoms can also impact the acidity of the adjacent carboxylic acid group, potentially altering its interaction with biological targets.

Relevance of Pentanedioic Acid Frameworks in Biochemical Systems

The pentanedioic acid (glutaric acid) framework is a key structural motif in various metabolic pathways. nih.gov Glutamic acid, the non-fluorinated parent of 4-amino-2,2-difluoropentanedioic acid, is a fundamental excitatory neurotransmitter in the mammalian central nervous system and a crucial component in the biosynthesis of other amino acids and nitrogen-containing compounds. mdpi.com

Given this biochemical context, analogues of pentanedioic acid, such as this compound, are of significant interest as potential modulators of glutamate-mediated processes. Researchers have synthesized various glutamic acid analogs to act as enzyme inhibitors or receptor antagonists. mdpi.comnih.gov For example, fluorinated analogues of glutamic acid have been investigated for their potential to inhibit enzymes involved in amino acid metabolism. The pentanedioic acid backbone also serves as a scaffold in the design of radiopharmaceuticals, where chelating agents based on this framework are used to deliver radioactive metal ions for imaging and therapy.

Historical and Current Research Trajectories Involving Difluorinated Amino Acid Analogs

Strategies for the Preparation of this compound

The synthesis of this compound presents unique challenges due to the presence of a stereocenter at the C4 position and a gem-difluoro group at the C2 position. The development of synthetic routes requires careful consideration of stereocontrol and the introduction of the fluorine atoms.

Stereoselective Synthetic Pathways for (4S)-4-Amino-2,2-difluoropentanedioic Acid.

The stereoselective synthesis of the (4S) enantiomer of this compound is of significant interest due to the specific stereochemical requirements often observed in biological systems. While specific literature detailing the synthesis of (4S)-4-Amino-2,2-difluoropentanedioic acid is not abundant, general methods for the stereoselective synthesis of related amino acids can be extrapolated. elsevierpure.comnih.gov One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. For instance, asymmetric reduction of a suitable precursor containing a prochiral ketone or imine can establish the desired stereocenter at the C4 position. nih.gov Another strategy involves starting from a chiral pool material, such as a naturally occurring amino acid, and elaborating it through a series of stereoretentive or stereoinversive steps to introduce the difluoromethylene group and modify the side chain.

Integration of Fluorine into Amino Acid Scaffolds.

The introduction of fluorine into amino acid frameworks is a well-established field, with numerous methodologies developed to achieve this transformation. nih.govnih.govrsc.org These strategies can be broadly categorized into two main approaches: direct fluorination of a pre-existing amino acid scaffold and the use of fluorinated building blocks.

Direct fluorination methods often employ electrophilic or nucleophilic fluorinating reagents. nih.gov Electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine at electron-rich positions. nih.gov Nucleophilic fluorination, on the other hand, typically involves the displacement of a leaving group with a fluoride (B91410) source.

The building block approach involves the synthesis of smaller, fluorinated molecules that are then incorporated into the amino acid structure. This method offers greater control over the position and number of fluorine atoms. For example, the use of fluorinated imines or nickel-catalyzed dicarbofunctionalization of alkenes with bromodifluoroacetate are powerful techniques for creating diverse fluorinated amino acids. rsc.org

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing biochemical tools.

Preparation of Non-Metabolizable Fluorinated 2-Oxoglutarate Analogs (e.g., 2,2-difluoropentanedioic acid, DFPA).

Fluorinated analogs of 2-oxoglutarate (α-ketoglutarate), such as 2,2-difluoropentanedioic acid (DFPA), are valuable as non-metabolizable mimics to probe the function of 2-oxoglutarate-dependent enzymes. nih.govnih.govrsc.org The synthesis of these analogs often involves the construction of the dicarboxylic acid backbone followed by the introduction of the gem-difluoro unit. A general and efficient route to C3- and/or C4-substituted 2-oxoglutarate derivatives proceeds through cyanosulfur ylid intermediates. rsc.orgsemanticscholar.org This method allows for the synthesis of a variety of analogs by starting with appropriately substituted mono-methyl dicarboxylic acid half-esters. nih.govsemanticscholar.org These starting materials can be prepared through established methods like nucleophilic opening of cyclic anhydrides or Horner-Wadsworth-Emmons reactions. nih.govsemanticscholar.org

Derivatization for Biochemical Probe Development (e.g., amino acid Schiff bases, triazole derivatives).

The derivatization of amino acids is a key strategy for developing biochemical probes to study biological processes. sigmaaldrich.comnih.gov

Amino Acid Schiff Bases: Schiff bases are formed by the reaction of the primary amino group of an amino acid with an aldehyde or ketone. youtube.com This reaction can be used to create fluorescent probes by employing aromatic aldehydes. nih.gov The resulting Schiff bases can exhibit enhanced hydrophobicity, which can improve their elution and ionization efficiency in analytical techniques like mass spectrometry. nih.gov Boron Schiff bases derived from α-amino acids have also been developed as fluorescent probes for cell imaging. rsc.org

Triazole Derivatives: The 1,2,3-triazole ring is a valuable pharmacophore due to its stability and ability to participate in hydrogen bonding. frontiersin.orgnih.govrsc.org Fluorinated triazole derivatives of amino acids can be synthesized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. rsc.orgrsc.org This reaction allows for the efficient and regioselective formation of the triazole ring. The synthesis of 5-fluoro-1,2,3-triazoles can be achieved through a halogen exchange (Halex) reaction on the corresponding 5-iodo-1,2,3-triazole precursors. rsc.org These fluorinated triazole-containing amino acids can then be incorporated into peptides. rsc.org

Advanced Functionalization Techniques for Chemical Diversity (e.g., late-stage functionalization).

Late-stage functionalization (LSF) has emerged as a powerful strategy for rapidly diversifying complex molecules like amino acids and peptides. researchgate.netnih.govrsc.org This approach involves the selective modification of C-H bonds in a molecule that has already been assembled, allowing for the introduction of new functional groups without the need for de novo synthesis. nih.govrsc.org

Given the importance of fluorine in medicinal chemistry, significant effort has been dedicated to developing LSF methods for its introduction. nih.gov These methods often utilize transition-metal catalysis to achieve selective C-H fluorination. nih.gov For example, palladium-catalyzed β-selective C(sp³)–H fluorination of ketones using an imine amide auxiliary has been reported. rsc.org Another approach involves copper(II)-mediated direct C(sp³)-H fluorination, where the metal coordinates to directing groups within the amino acid to guide the fluorinating reagent to a specific site. nih.gov These LSF techniques provide a powerful toolkit for generating libraries of fluorinated amino acid derivatives for biological screening. rsc.orgresearchgate.net

Enzyme Interaction and Inhibition Profile

Detailed assessments of the interaction between this compound and various enzymes are not available in the current body of scientific literature.

Assessment of 2-Oxoglutarate Dehydrogenase Complex Inhibition

There is no available data from studies assessing whether this compound inhibits the 2-Oxoglutarate Dehydrogenase Complex (OGDHC). The OGDHC is a critical mitochondrial enzyme complex that plays a central role in the citric acid cycle. While various molecules are known to inhibit this complex, the specific inhibitory activity of this compound has not been reported.

Exploration of Inhibition Mechanisms

As there are no studies confirming the inhibition of any specific enzyme by this compound, the kinetic mechanisms of such potential inhibition (e.g., competitive, non-competitive, or uncompetitive) remain unexplored.

Evaluation of Effects on Folate Pathway Enzymes

The impact of this compound on the enzymes involved in the folate pathway has not been documented. The folate pathway is essential for the synthesis of nucleotides and amino acids, and its enzymes are targets for various therapeutic agents. However, no research has been published detailing the effects of this specific compound on key folate pathway enzymes such as dihydrofolate reductase or thymidylate synthase.

Role in Biological Signaling Pathways

The potential involvement of this compound in modulating biological signaling pathways is currently uncharacterized.

Mimicry of Endogenous Metabolite Signals

There is no scientific evidence to suggest that this compound acts as a mimic for endogenous metabolites, such as 2-oxoglutarate. 2-oxoglutarate is a key metabolic intermediate that also functions as a signaling molecule in various cellular processes. Whether this compound can interfere with or mimic 2-oxoglutarate signaling has not been investigated.

Modulation of Cellular Differentiation Processes

The influence of this compound on cellular differentiation processes, for instance, the development of heterocysts in cyanobacteria, has not been a subject of scientific inquiry. Heterocyst development is a well-studied model of cellular differentiation, but no link to this compound has been established in the literature.

Interaction with Specific Receptor Systems

Detailed research findings and data tables on the interaction of this compound with specific receptor systems are not available in the current scientific literature.

Further research is required to elucidate the biochemical and pharmacological profile of this compound. Such studies would be necessary to determine its potential interactions with neuronal receptors and to understand its molecular mechanisms of action. Until such research is conducted and published, a comprehensive and scientifically accurate article on its biochemical activity cannot be generated.

Structure Activity Relationship Sar and Structural Insights

Correlating Structural Features with Biochemical Function

4-Amino-2,2-difluoropentanedioic acid is an analogue of L-glutamic acid, a fundamental excitatory neurotransmitter and a key metabolite in numerous biochemical pathways. physio-pedia.com Fluorinated derivatives of amino acids are often designed as probes of biological function or as specific enzyme inhibitors. nih.gov The primary structural feature driving the biochemical function of this compound is the presence of the electron-withdrawing difluoro group at the C-2 position (systematic IUPAC numbering) or C-4 position (common nomenclature based on glutamic acid).

This difluorination has a profound activating effect on the adjacent γ-carboxyl group. The strong electronegativity of the two fluorine atoms withdraws electron density, making the carbonyl carbon of the γ-carboxyl group highly electrophilic and susceptible to attack by nucleophiles. acs.org This enhanced reactivity is a key element of its function, particularly as a potential inhibitor of enzymes that process glutamic acid or related metabolites.

Research on structurally similar fluorinated analogues suggests that compounds like this compound are likely to function as mechanism-based enzyme inactivators. nih.gov Enzymes such as ornithine aminotransferase (OAT) and γ-aminobutyric acid aminotransferase (GABA-AT), which are crucial in amino acid metabolism, are potential targets. nih.govmdpi.com The compound's structure allows it to be recognized by the enzyme's active site, where the activated γ-carboxyl group can then react with a nucleophilic residue, leading to irreversible inhibition. This targeted reactivity, stemming directly from its fluorinated structure, is the cornerstone of its biochemical profile. The synthesis of related compounds, such as 4,4-difluoroornithine and 4,4-difluoroglutamine, has been achieved by exploiting the high reactivity of the γ-carboxyl group, further highlighting this feature. acs.org

Influence of Fluorine Atoms on Molecular Recognition and Binding Affinities

The gem-difluoro group at the C-2 position is instrumental in modulating how this compound is recognized by and binds to its biological targets. The influence of these fluorine atoms can be analyzed through several key physicochemical effects:

Electronic Effects: Fluorine is the most electronegative element, and its presence significantly alters the electronic landscape of the molecule. The C-F bond is highly polarized, creating a strong dipole moment. This alters the acidity (pKa) of the nearby carboxyl groups and the basicity of the amino group, which in turn affects the molecule's ionization state at physiological pH. Proper ionization is critical for forming ionic bonds and hydrogen bonds within an enzyme's active site.

Stereoelectronic Effects: The fluorine atoms influence the molecule's stability and reactivity through stereoelectronic interactions. In some fluorinated inactivators, the mechanism involves the elimination of a fluoride (B91410) ion to form a highly reactive intermediate, which then covalently modifies the enzyme. nih.gov The orientation of the C-F bonds relative to the rest of the molecule can stabilize specific conformations that are favorable for binding and subsequent inactivation.

Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, fluorine can participate in weak hydrogen bonding interactions (C–F···H-X) and other electrostatic interactions that can contribute to binding affinity and specificity.

Conformational Constraint: The steric bulk of the fluorine atoms, though only slightly larger than hydrogen, can restrict the rotation around adjacent C-C bonds. This conformational constraint can "pre-organize" the molecule into a shape that fits more precisely into a target's binding pocket, potentially increasing binding affinity.

While specific binding affinity data (e.g., Ki or IC50 values) for this compound are not widely reported, the principles derived from related fluorinated compounds underscore the multifaceted role of fluorine in molecular recognition. The combination of altered electronics, potential for unique interactions, and conformational rigidity makes the difluoro group a powerful modulator of biological activity.

Stereochemical Impact on Biological Activity (e.g., (4S)-isomer activity)

Stereochemistry is paramount in determining the biological activity of amino acid analogues, as enzymes and receptors are chiral and exhibit a high degree of stereospecificity. For this compound, the chirality at the C-4 carbon (the α-carbon bearing the amino group) is critical. The (4S)-isomer corresponds to the L-configuration of natural glutamic acid.

Significant research efforts have been dedicated to the asymmetric synthesis of (S)-4,4-difluoroglutamic acid, ensuring the production of the pure enantiomer. researchgate.netresearchgate.net This focus strongly implies that the biological activity is overwhelmingly associated with the (4S)-isomer. This is because the active sites of target enzymes are precisely shaped to bind L-amino acids.

The key interactions that dictate biological function—such as the positioning of the α-amino and α-carboxyl groups for recognition and the orientation of the side chain for catalysis or inhibition—depend on the correct stereochemical configuration. The (4R)-isomer, or D-enantiomer, would not fit correctly into the active site of an enzyme designed to process L-glutamic acid, and would therefore be expected to have significantly lower or no biological activity.

The table below summarizes the expected differences in activity based on the stereochemistry at the C-4 position, a principle that is fundamental in medicinal chemistry and pharmacology.

| Isomer | Configuration | Expected Biological Activity | Rationale |

|---|---|---|---|

| (4S)-4-Amino-2,2-difluoropentanedioic acid | L-configuration | High | Mimics the natural substrate (L-glutamic acid), allowing for proper recognition and binding by target enzymes. |

| (4R)-4-Amino-2,2-difluoropentanedioic acid | D-configuration | Low to None | Incorrect stereochemistry prevents proper alignment and interaction with the chiral active site of target enzymes. |

Conformational Analysis and Bioisosteric Replacements (e.g., vinyl group bio-isostere)

Conformational Analysis

The three-dimensional shape, or conformation, of this compound is heavily influenced by the gem-difluoro group. This group imposes significant conformational constraints due to both steric and electronic effects. Computational and experimental studies on other small fluorinated molecules have revealed distinct conformational preferences. For instance, in systems with adjacent fluorine atoms, there is often a preference for a gauche conformation due to hyperconjugative effects, where electron density is shared between bonding and anti-bonding orbitals. researchgate.net

For this compound, the difluoro substitution restricts the free rotation of the carbon backbone. This rigidity can reduce the entropic penalty upon binding to a receptor, as the molecule exists in a more limited set of conformations in its unbound state. This "conformational pre-organization" can lead to higher binding affinity compared to a more flexible, non-fluorinated counterpart. The strong dipole created by the CF2 group also plays a major role in determining the lowest-energy conformation, particularly in how the side chain orients itself relative to the α-amino and α-carboxyl groups. nih.govrsc.org

Bioisosteric Replacements

Bioisosterism is a strategy used to replace one functional group with another while retaining the desired biological activity, often to improve properties like stability or potency. In the context of enzyme inhibitors that are amino acid analogues, the vinyl group (–CH=CH2) serves as an important bioisostere.

A prominent example is Vigabatrin (γ-vinyl-GABA), an irreversible inhibitor of GABA transaminase. medchemexpress.comnih.gov In this molecule, the vinyl group acts as a latent reactive moiety. Once the enzyme begins its catalytic cycle on Vigabatrin, the vinyl group is converted into a reactive Michael acceptor, which then forms a covalent bond with a nucleophile in the enzyme's active site, leading to inactivation. acs.orgnih.gov

The table below compares the difluoro group of this compound with the vinyl group of a hypothetical vinyl-glutamate analogue, illustrating their different mechanisms as bioisosteric replacements for a simple hydrogen or hydroxyl group in an enzyme inhibitor context.

| Functional Group | Compound Context | Primary Electronic Effect | Mechanism of Action |

|---|---|---|---|

| Gem-difluoro (-CF2-) | This compound | Strongly electron-withdrawing (Inductive) | Activates an adjacent functional group (e.g., carbonyl) for nucleophilic attack. |

| Vinyl (-CH=CH2) | γ-Vinyl-GABA (Vigabatrin) | Electron-donating (Resonance) | Acts as a "suicide" substrate; becomes a reactive Michael acceptor after enzymatic processing. |

Both the gem-difluoro and vinyl groups are effective bioisosteres used to create potent enzyme inhibitors, but they achieve this through distinct electronic properties and chemical mechanisms. The difluoro group functions by inductive activation, while the vinyl group provides a site for enzyme-mediated covalent modification.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 4-Amino-2,2-difluoropentanedioic acid, docking studies would be instrumental in understanding its binding mode within the active site of a target protein.

Researchers utilize molecular docking to investigate the interaction mechanisms and binding strengths of compounds with their biological targets. researchgate.net For instance, in studies of enzyme inhibitors, docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and essential amino acid residues of the receptor. researchgate.net The binding affinity is often quantified by a docking score, which helps in ranking potential drug candidates. researchgate.net

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformational flexibility is often explored to find the most favorable binding pose. The results are then analyzed to identify crucial interactions that contribute to the stability of the ligand-protein complex.

While specific docking studies for this compound are not detailed in the provided search results, the principles of molecular docking are widely applied in the study of similar molecules, such as fatty acid-binding protein (FABP) inhibitors. nih.govuel.ac.uk In such cases, docking helps in understanding how ligands bind to the hydrophobic pocket of the protein and guides the design of new, more potent inhibitors. nih.govuel.ac.uk

| Docking Parameter | Description |

| Docking Score | An estimation of the binding affinity between the ligand and the target protein. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |

| Hydrophobic Interactions | Interactions between nonpolar groups, which are crucial for the binding of ligands in hydrophobic pockets. |

| Binding Pose | The predicted orientation and conformation of the ligand within the active site of the protein. |

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a crucial technique in drug discovery that focuses on the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, in a 3D arrangement. nih.gov

This approach can be either ligand-based or structure-based. nih.gov In a ligand-based approach, a set of known active molecules is superimposed, and common features are extracted to build a pharmacophore model. nih.gov The structure-based approach, on the other hand, utilizes the 3D structure of the target protein to identify complementary features in the binding site. nih.gov

For this compound, pharmacophore modeling could be employed for two primary purposes:

Virtual Screening: A pharmacophore model derived from a known active ligand or the target's binding site can be used to search large chemical databases for novel compounds that match the pharmacophoric features. This allows for the rapid identification of potential new drug candidates.

De Novo Design: The pharmacophore model can serve as a template for designing entirely new molecules. By arranging functional groups to match the pharmacophore, novel chemical entities with desired biological activity can be conceptualized.

The key features of a pharmacophore model include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic areas (H), and ionizable groups. nih.gov These features are represented geometrically, and their spatial relationships are critical for biological activity. nih.gov

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules like this compound. researchcommons.org These methods can be used to calculate a wide range of molecular properties, including:

Molecular Geometry: DFT can accurately predict the 3D structure of the molecule.

Electronic Properties: This includes the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO gap is an important indicator of chemical reactivity. researchcommons.org

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and chemical hardness can be calculated to understand the molecule's reactivity. researchgate.net

In a study on a different amino-mercapto compound, DFT calculations were used to determine the total energies of different tautomeric forms and to analyze the distribution of charge on the atoms. researchcommons.org Such calculations are crucial for understanding which parts of a molecule are most likely to be involved in chemical reactions or interactions with other molecules. The molecular electrostatic potential map, for example, can visually indicate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is valuable for predicting intermolecular interactions. researchgate.net

| Quantum Chemical Parameter | Significance |

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability of a molecule to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept electrons. |

| HOMO-LUMO Gap | An indicator of the chemical stability and reactivity of a molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict non-covalent interactions. |

Molecular Dynamics Simulations to Elucidate Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed insights into the dynamic processes that are often inaccessible to experimental techniques alone. nih.gov

For this compound, MD simulations can be used to:

Study Conformational Changes: Investigate the flexibility of the molecule and how its conformation changes over time in different environments (e.g., in water).

Analyze Ligand-Protein Binding: Elucidate the detailed mechanism of how the molecule binds to a target protein, including the pathway of binding and the stability of the resulting complex. MD simulations can reveal the dynamic nature of the interactions within the binding site.

Refine Force Fields: The accuracy of MD simulations depends heavily on the force field used, which is a set of parameters that describes the potential energy of the system. nih.gov Specific parameters for fluorinated amino acids are being developed to improve the accuracy of simulations involving such compounds. biorxiv.org

A typical MD simulation involves setting up the system (e.g., the molecule in a box of water), minimizing its energy, and then simulating its evolution over time by solving Newton's equations of motion. nih.gov The resulting trajectory provides a detailed movie of the molecular motions, which can then be analyzed to extract various properties of interest. The development of specialized force fields, such as AMBER ff15ipq, for fluorinated amino acids enhances the reliability of these simulations for studying proteins containing these modified residues. biorxiv.org

Applications in Metabolic Research

Utilization as a Biochemical Probe for Metabolic Pathways (e.g., ¹⁹F NMR in vivo tracking)

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy has emerged as a powerful technique for in vivo tracking of molecules. The high natural abundance and sensitivity of the ¹⁹F nucleus, combined with the low background signal in biological systems, make it an ideal probe. nsf.gov Fluorinated amino acids, such as 4-amino-2,2-difluoropentanedioic acid, can be utilized as biochemical probes to monitor metabolic pathways in real-time within a living organism.

The introduction of a ¹⁹F-labeled amino acid into a biological system allows for the non-invasive tracking of its metabolic fate. As the labeled amino acid is incorporated into various metabolic pathways, changes in its chemical environment lead to shifts in the ¹⁹F NMR signal. This enables researchers to follow the molecule's journey, identify its metabolic products, and quantify the rates of metabolic reactions. This approach can provide valuable information on the dynamics of amino acid metabolism under different physiological and pathological conditions. nsf.govnih.gov

While specific studies detailing the in vivo tracking of this compound using ¹⁹F NMR are not extensively documented in publicly available research, the principles of using fluorinated amino acids as probes are well-established. For instance, the synthesis of ¹⁹F-tagged amino acids and their use in monitoring reactions and quantifying their presence in complex mixtures has been demonstrated. nsf.gov This methodology holds promise for the future application of compounds like this compound in detailed metabolic investigations. The development of such techniques could aid in creating libraries for amino acid quantification and understanding their roles in complex biological systems. nsf.gov

Investigation of Amino Acid Flux and Metabolism (e.g., nitrogen assimilation)

Amino acid flux, the rate of movement of amino acids through metabolic pathways, is a critical aspect of cellular metabolism. The study of this flux provides insights into how organisms assimilate, synthesize, and break down amino acids to meet their physiological demands. Nitrogen assimilation, the process by which inorganic nitrogen is converted into organic nitrogen-containing compounds like amino acids, is a fundamental pathway for life. nih.govmdpi.com

The assimilation of ammonia (B1221849) is a key step in this process, often proceeding through the glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) pathway. nih.govmdpi.com In this cycle, ammonia is first incorporated into glutamate to form glutamine by glutamine synthetase. Subsequently, glutamate synthase transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. mdpi.com This process is central to the biosynthesis of other amino acids through transamination reactions.

In critically ill patients, for instance, amino acid metabolism is severely disturbed, with significant increases in the whole-body production of amino acids like glutamate and glutamine. nih.gov Understanding these alterations in amino acid flux is crucial for developing effective nutritional interventions. The use of stable isotope-labeled amino acids allows for comprehensive metabolic phenotyping to uncover these disturbances. nih.gov

Insights into Metabolic Homeostasis and Perturbations through Analog Studies (e.g., 2-aminoadipic acid in glucose/lipid metabolism, amino acid dysregulation in metabolic states)

The study of amino acid analogs provides significant insights into the maintenance of metabolic homeostasis and the consequences of its perturbation. A notable example is 2-aminoadipic acid (2-AAA), a close structural analog of this compound and an intermediate in lysine (B10760008) metabolism. nih.govfrontiersin.org Extensive research on 2-AAA has revealed its crucial role in regulating glucose and lipid metabolism, making it a valuable subject for understanding metabolic disorders like diabetes and obesity. nih.govnih.gov

Recent metabolomics studies have identified 2-AAA as a biomarker for an increased risk of developing diabetes. nih.govfrontiersin.orgresearchgate.netjci.org Paradoxically, while elevated levels of 2-AAA are associated with diabetes risk, experimental studies have shown that administration of 2-AAA can lower fasting plasma glucose levels in mice. nih.govresearchgate.netjci.org This is attributed to its ability to enhance insulin (B600854) secretion from pancreatic β-cells. nih.govfrontiersin.orgresearchgate.net In pancreatic β-cells, 2-AAA influences the transcription of genes involved in insulin production, glucose uptake, and glucose metabolism. frontiersin.org

Furthermore, 2-AAA plays a significant role in lipid metabolism. It has been shown to improve lipid metabolism by promoting lipogenesis and fatty acid oxidation. frontiersin.org In adipocytes, 2-AAA stimulates β3-adrenergic receptor signaling, which leads to increased lipolysis and thermogenesis. frontiersin.orgnih.govbioscientifica.com Treatment with 2-AAA in diet-induced obese mice resulted in reduced body weight, decreased fat accumulation, and lower fasting glucose levels. nih.govbioscientifica.com

The dysregulation of amino acid metabolism is a hallmark of various metabolic diseases. nih.govnih.gov In obesity and type 2 diabetes, altered plasma amino acid profiles are commonly observed. nih.govnih.gov For instance, branched-chain amino acids (BCAAs) and aromatic amino acids (AAAs) have been linked to insulin resistance and an increased risk of cardiometabolic diseases. nih.gov These alterations in amino acid levels can disrupt various signaling pathways, including the mTOR pathway, which is a central regulator of cell growth and metabolism. nih.gov

Advanced Research Techniques and Methodological Innovations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vivo Analysis (e.g., ¹⁹F Magic Angle Spinning NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the fluorine-19 (¹⁹F) nucleus, stands as a powerful, non-invasive tool for studying fluorinated molecules like 4-Amino-2,2-difluoropentanedioic acid directly within a cellular or in vivo context. nih.govacs.org The ¹⁹F nucleus possesses several advantageous properties for biological NMR: it has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of a proton. ucla.edu Crucially, the near-complete absence of endogenous fluorine in biological systems means that ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the labeled compound. nih.govucla.edu

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, spanning a range of over 300 ppm. ucla.edunih.gov This sensitivity makes it an exquisite reporter on subtle changes in molecular conformation, binding events, and interactions with enzymes or other proteins. nih.govillinois.edu

A particularly advanced application is ¹⁹F Magic Angle Spinning (MAS) NMR , a solid-state NMR technique that provides high-resolution structural information on molecules in non-solution states, such as within microcrystalline protein-ligand complexes or cellular assemblies. nih.govudel.edu By spinning the sample at a "magic angle" of 54.74° relative to the magnetic field, MAS averages out anisotropic interactions that would otherwise lead to broad, uninformative signals in solid samples. copernicus.org The use of fast MAS frequencies (e.g., 60-111 kHz) further enhances spectral resolution and sensitivity. nih.gov

In the context of this compound, ¹⁹F MAS NMR can be used to:

Characterize Binding Interfaces: By analyzing the ¹⁹F chemical shifts of the compound when bound to its target protein, researchers can deduce the specific nature of its interactions within the binding pocket. nih.govudel.edu

Determine Ligand Conformation: The ¹⁹F chemical shift anisotropy (CSA), which can be measured with MAS NMR, provides detailed information about the local structure and dynamics of the fluorine atoms, helping to define the bound conformation of the ligand. nih.gov

Probe Protein-Ligand Dynamics: Changes in ¹⁹F NMR linewidths and relaxation times can reveal information about the motion and dynamics of the compound within its binding site. nih.gov

Two-dimensional heteronuclear correlation experiments, such as ¹H-¹⁹F or ¹³C-¹⁹F HETCOR, can be employed to unambiguously identify which parts of a protein are in close spatial proximity to the fluorine atoms of the compound, thereby mapping the protein-ligand interface in atomic detail. nih.govnih.gov

| NMR Parameter | Information Gained | Relevance to Research |

|---|---|---|

| Chemical Shift (δ) | Highly sensitive to the local electronic environment. ucla.edu | Detecting ligand binding, conformational changes, and protein interactions. |

| Chemical Shift Anisotropy (CSA) | Provides information on local structure and molecular dynamics. nih.gov | Defining the 3D structure and orientation of the bound ligand. |

| Spin-Spin Coupling (J-coupling) | Through-bond or through-space interactions with other nuclei. anu.edu.au | Confirming molecular structure and identifying close-range interactions. |

| Relaxation Times (T₁, T₂) | Reports on molecular motion and dynamics. illinois.edu | Characterizing the flexibility and exchange rates of the ligand in its binding site. |

Integration with Mass Spectrometry-Based Metabolomics

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of the cellular state. nih.gov Mass spectrometry (MS), typically coupled with liquid chromatography (LC), is a cornerstone technique in metabolomics due to its high sensitivity, selectivity, and broad coverage of metabolites. nih.govmdpi.com

Integrating this compound into an MS-based metabolomics workflow allows researchers to trace its metabolic fate and investigate its impact on cellular metabolic networks. The process involves exposing cells or organisms to the compound and then analyzing cell extracts over time using high-resolution MS. nih.gov

The key applications of this integrated approach include:

Metabolic Stability and Biotransformation: Fluorination can significantly enhance the metabolic stability of molecules. nih.govnih.gov MS can be used to identify potential metabolites of this compound, revealing whether it undergoes biotransformation (e.g., deamination, transamination) or remains intact within the cell. The unique isotopic signature of the difluoro-moiety can aid in tracking these transformations.

Pathway Analysis: By comparing the global metabolic profiles of cells treated with the compound to untreated controls, researchers can identify significant changes in endogenous metabolite levels. nih.gov For an analog of glutamic acid, this would highlight alterations in pathways such as the TCA cycle, amino acid metabolism (e.g., proline, arginine), and sphingolipid biosynthesis. nih.gov

Target Engagement Biomarkers: If the compound inhibits a specific enzyme in a metabolic pathway, MS can detect the accumulation of the substrate and/or the depletion of the product, providing a direct biomarker of target engagement in a cellular context.

The untargeted metabolomics approach screens for all detectable metabolites, while targeted analysis focuses on quantifying a specific set of known metabolites with higher precision and sensitivity, such as D/L-amino acids. nih.gov

| Step | Description | Analytical Technique | Expected Outcome |

|---|---|---|---|

| 1. Sample Preparation | Cells or tissues are treated with the compound, followed by quenching of metabolism and extraction of metabolites. | Polar/non-polar solvent extraction. | A cell extract containing a snapshot of the metabolome. |

| 2. Separation | The complex mixture of metabolites is separated based on physicochemical properties. | UHPLC (Ultra-High Performance Liquid Chromatography). | Reduced matrix effects and isomer separation. |

| 3. Detection & Identification | Metabolites are ionized and their mass-to-charge (m/z) ratio is measured with high accuracy. Fragmentation (MS/MS) aids in structural elucidation. nih.gov | High-Resolution Mass Spectrometry (e.g., Q-Exactive Orbitrap). | Identification of the parent compound, its potential metabolites, and changes in endogenous metabolites. |

| 4. Data Analysis | Statistical analysis identifies significantly altered metabolites, which are then mapped to biochemical pathways. | Multivariate statistical analysis (e.g., PCA, OPLS-DA), pathway analysis software. | Identification of metabolic pathways perturbed by the compound. |

Development of Fluorescent Analogs for Dynamic Protein Interaction Studies

To visualize and quantify the interactions of this compound with its target proteins in real-time and within living cells, researchers can develop fluorescent analogs. This involves chemically attaching a fluorophore (a fluorescent dye) to the molecule. nih.gov The resulting probe can then be used in a variety of fluorescence-based assays and microscopy techniques.

The design of such a probe can follow several strategies. One approach is to synthesize an analog of this compound that incorporates a fluorescent group while aiming to retain its biological activity. rsc.org Another powerful strategy involves using solvatochromic fluorophores, which are dyes whose fluorescence properties (intensity and wavelength) are highly sensitive to the polarity of their local environment. nih.gov When an amino acid analog carrying a solvatochromic dye is in an aqueous solution, its fluorescence is often quenched. Upon binding to the typically more hydrophobic pocket of a target protein, the environment changes, leading to a dramatic increase in fluorescence emission—a "switch-on" signal that can be greater than 900-fold. nih.gov

The development of fluorescent analogs enables several advanced applications:

Real-Time Binding Kinetics: By monitoring changes in fluorescence intensity or anisotropy over time, the association and dissociation rates of the compound with its target protein can be measured directly.

High-Throughput Screening: Fluorescence-based binding assays are readily adaptable to high-throughput formats, allowing for the rapid screening of other potential ligands that might compete with the fluorescent probe for the same binding site.

Cellular Imaging: Genetically encoded fluorescent sensors, such as the "GlutaR" sensor developed for glutamine, demonstrate the power of fluorescence in monitoring amino acid dynamics within subcellular compartments (cytosol, mitochondria) of living cells and even in vivo in animal models. nih.gov A fluorescent analog of this compound could similarly be used to track its uptake and localization within cells using fluorescence microscopy.

Fluorescence Resonance Energy Transfer (FRET): If the target protein is labeled with a second, complementary fluorophore, FRET can be used to measure the proximity between the ligand and specific regions of the protein, providing distance constraints for structural modeling.

These fluorescent tools transform the study of the compound from static measurements to the dynamic observation of its behavior in complex biological milieu. nih.gov

Outlook and Emerging Research Frontiers

Identification of Novel Biological Targets for 4-Amino-2,2-difluoropentanedioic Acid and its Analogs

A primary frontier in the study of this compound is the identification and validation of its specific biological targets. As an analog of glutamic acid, its potential to interact with enzymes and receptors that recognize glutamate (B1630785) is a logical starting point for investigation. Fluorinated amino acids are widely recognized for their potential as enzyme inhibitors. researchgate.netresearchgate.net The introduction of the gem-difluoro group at the C2 position significantly alters the electronic properties and acidity of the molecule compared to its natural counterpart, which can lead to potent and specific inhibition of target enzymes. nih.govmdpi.com

Research into closely related analogs, such as L-4,4-difluoroglutamic acid, has demonstrated the utility of such compounds as probes for enzyme mechanisms, suggesting a rich field of potential interactions. nih.gov The inhibitory potential of synthetic amino acid derivatives against digestive enzymes like α-amylase and α-glucosidase has been demonstrated, presenting a therapeutic strategy for metabolic disorders. nih.gov Given its structure, this compound and its derivatives are being investigated as potential modulators of enzymes involved in amino acid metabolism and neurotransmission. The exploration of its effects on glutamate-dependent pathways is a key area of ongoing research.

| Potential Enzyme Class Targets | Rationale for Interaction | Potential Therapeutic Area |

|---|---|---|

| Glutamate-Utilizing Enzymes (e.g., Transaminases, Dehydrogenases) | Structural mimicry of the natural substrate, glutamic acid. nih.gov | Metabolic Disorders, Neurology |

| Digestive Enzymes (e.g., α-amylase, α-glucosidase) | Potential to interfere with carbohydrate metabolism. nih.gov | Diabetes, Obesity |

| Proteases | Fluorinated amino acids can enhance peptide stability and modulate interactions. researchgate.net | Infectious Diseases, Oncology |

| Kinases | Potential to interfere with phosphorylation pathways by mimicking charged intermediates. | Oncology, Inflammatory Diseases |

Rational Design of Enhanced Fluorinated Amino Acid Derivatives

The development of this compound is not limited to the parent molecule. A significant area of research is the rational design of new derivatives with enhanced properties such as increased potency, selectivity, or improved pharmacokinetic profiles. nih.gov This process relies on a deep understanding of structure-activity relationships, where the effects of fluorine substitution are systematically explored. nih.gov

Strategies for rational design include:

Stereochemical Control: The synthesis of enantiomerically pure forms of the amino acid is critical, as different enantiomers can exhibit vastly different biological activities. capes.gov.br Asymmetric synthesis methods are employed to produce specific L- or D-isomers to target distinct biological pathways. nih.gov

Modification of Functional Groups: Altering the carboxyl or amino groups, or introducing other functionalities onto the carbon backbone, can fine-tune the molecule's binding affinity and specificity for its target.

Bioisosteric Replacement: The core structure can be used as a scaffold where other parts of the molecule are modified to mimic other natural amino acids or to introduce novel interaction capabilities, such as forming halogen bonds.

Recent advances in synthesis provide powerful tools for creating a diverse library of such derivatives. rsc.org For instance, methods for the asymmetric synthesis of α-difluoromethyl amines and amino acids have been developed, paving the way for novel structures. nih.gov This rational, iterative process of design, synthesis, and biological evaluation is crucial for optimizing fluorinated amino acids as drug candidates or research tools.

Contribution to the Development of Biochemical Tools and Chemical Probes

The unique properties of the fluorine atom make this compound an attractive candidate for development as a biochemical tool. Fluorine is virtually absent in biological systems, meaning that ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interactions of a fluorine-labeled molecule within a complex biological environment without background noise. nih.gov This makes fluorinated amino acids valuable probes for studying protein folding, dynamics, and ligand binding. researchgate.netnih.gov

The incorporation of ¹⁸F, a positron-emitting isotope, can transform these molecules into probes for Positron Emission Tomography (PET) imaging. nih.gov This would allow for the non-invasive visualization and quantification of specific enzyme or receptor distributions in vivo, offering powerful diagnostic and research applications. Peptides and proteins containing fluorinated amino acids can serve as probes to investigate enzyme kinetics and protein-protein interactions. The specific placement of the difluoro group in this compound provides a sensitive handle for probing molecular environments, making it a promising building block for the creation of sophisticated chemical probes. rsc.org

Future Directions in Computational-Aided Discovery for Fluorinated Amino Acids

Computational chemistry is poised to play a transformative role in accelerating the discovery and optimization of novel fluorinated amino acids like this compound. In silico methods can predict molecular properties and interactions, thereby guiding synthetic efforts and reducing the time and cost associated with traditional trial-and-error approaches. mdpi.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein. It can be used to screen virtual libraries of this compound analogs against known protein structures to identify promising candidates for synthesis. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for a highly accurate calculation of the electronic structure of the ligand and its immediate environment within the protein's active site, providing detailed insights into reaction mechanisms and binding energies.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing researchers to study the conformational flexibility of the fluorinated amino acid and its impact on the structure and dynamics of a target protein.

These computational tools are increasingly integrated into the drug discovery pipeline. numberanalytics.com They can be used to understand why a particular fluorinated analog is a potent inhibitor, predict how new modifications might improve its activity, and even help in the de novo design of entirely new fluorinated amino acids tailored for a specific biological target.

| Computational Method | Application in Fluorinated Amino Acid Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Screening virtual libraries of analogs against protein targets. mdpi.com | Prioritization of compounds for synthesis and biological testing. |

| QM/MM | Investigating enzyme inhibition mechanisms at an electronic level. | Understanding the basis of potency and guiding rational design. |

| Molecular Dynamics (MD) | Simulating the conformational impact of the fluorinated amino acid on peptide/protein structure. | Predicting effects on stability, folding, and binding dynamics. researchgate.net |

| ADME/Tox Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | Early-stage filtering of candidates with poor drug-like properties. |

Q & A

Basic: What synthetic routes are recommended for 4-Amino-2,2-difluoropentanedioic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of fluorinated amino acids like this compound typically involves:

- Coupling Reactions : Utilize trifluoromethylated intermediates with catalysts (e.g., palladium or nickel complexes) to introduce fluorine atoms. Reaction parameters such as temperature (60–100°C) and solvent polarity (DMF or THF) critically influence yield .

- Enzymatic Resolution : Nitrilase-based methods, as demonstrated for analogous fluorophenylglycine derivatives, enable enantioselective synthesis. For example, pH 8.0 and 20°C optimizes enzymatic activity for chiral purity .

- Purification : Column chromatography (C18 stationary phase) with gradient elution (water:acetonitrile, 0.1% formic acid) ensures separation of diastereomers and byproducts .

Basic: What analytical techniques are effective for characterizing purity and structure?

Methodological Answer:

- LC-MS/MS : Employ reverse-phase HPLC (C18 column) with mobile phases like 0.1% formic acid in water/acetonitrile. Monitor for [M+H]+ ions (exact mass ~193.05 Da) and fragmentation patterns to confirm structural integrity .

- NMR Spectroscopy : -NMR identifies fluorine environments (δ -110 to -130 ppm for CF groups), while -NMR resolves amine and carboxylic proton signals (DO solvent suppresses exchange broadening).

- Elemental Analysis : Validate stoichiometry (C, H, N, F) with combustion analysis, targeting <0.3% deviation from theoretical values .

Advanced: How do difluoro substituents impact acidity, solubility, and biological assay compatibility?

Methodological Answer:

- Acidity : The electron-withdrawing CF group lowers the pKa of carboxylic acids (e.g., ~2.5–3.0 vs. ~4.7 for non-fluorinated analogs), enhancing ionization at physiological pH. This affects binding to targets like enzymes or receptors .

- Solubility : Fluorination reduces aqueous solubility but improves lipid membrane permeability. Use co-solvents (DMSO ≤5%) or lipid-based formulations for in vitro assays to prevent precipitation .

- Stability : Assess hydrolytic stability via accelerated degradation studies (pH 1–9, 37°C). Fluorine’s inductive effect slows ester hydrolysis but may increase susceptibility to oxidative degradation .

Advanced: What strategies resolve enantiomeric impurities during synthesis?

Methodological Answer:

- Chiral Chromatography : Use amylose- or cellulose-based chiral columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients. Retention time differences >2 min indicate successful resolution .

- Kinetic Resolution : Enzymatic methods (e.g., lipases or nitrilases) selectively hydrolyze one enantiomer. For example, nitrilase from Pseudomonas fluorescens achieves >98% ee for fluorinated amino acids under optimized pH and temperature .

- Crystallization-Induced Asymmetric Transformation : Recrystallize racemic mixtures with chiral additives (e.g., L-proline) to enrich the desired enantiomer .

Advanced: How to design experiments for assessing metabolic stability in vitro?

Methodological Answer:

- Hepatocyte Incubations : Incubate 10 µM compound with primary hepatocytes (human or rodent) in DMEM + 10% FBS. Sample at 0, 15, 30, 60, and 120 min. Quench with acetonitrile and analyze via LC-MS to calculate half-life (t) .

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to test competitive inhibition. IC values <10 µM suggest high metabolic liability .

- Microsomal Stability : Combine liver microsomes (0.5 mg/mL) with NADPH regenerating system. Monitor parent compound depletion to identify Phase I metabolism pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.